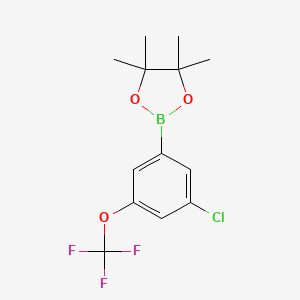
3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester
Overview
Description
3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C13H15BClF3O3 and its molecular weight is 322.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of its hydrolysis is strongly influenced by pH, with the reaction being considerably accelerated at physiological pH . Additionally, the compound is water-soluble and may spread in water systems , which could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transfer of organic groups between molecules . The compound’s trifluoromethoxy group enhances its reactivity, allowing it to participate in a wide range of coupling reactions. Additionally, the pinacol ester moiety provides stability to the boronic acid, preventing premature degradation during the reaction process .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Boronic acids, in general, are known to interact with various cellular components, including enzymes and proteins. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit serine proteases and kinases, which play crucial roles in cell growth and proliferation . Therefore, it is plausible that this compound may exhibit similar effects on cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the boronic acid transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the trifluoromethoxy group, which enhances the nucleophilicity of the boronic acid, making it more reactive in the coupling reaction . Additionally, the pinacol ester moiety provides stability to the boronic acid, preventing its degradation during the reaction process.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of this compound can vary over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease if exposed to moisture or high temperatures . Long-term studies on the effects of this compound on cellular functions are limited, but it is known that boronic acids can undergo hydrolysis, leading to the formation of boronic acid derivatives that may exhibit different biochemical properties .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts, facilitating the transfer of organic groups between molecules . Additionally, boronic acids can undergo hydrolysis, leading to the formation of boronic acid derivatives that may participate in other metabolic pathways .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, which can influence their localization and accumulation within cells
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHLHDNQZYFLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


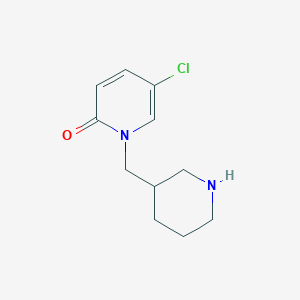
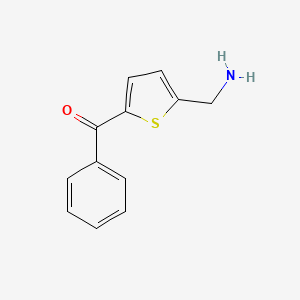
![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)
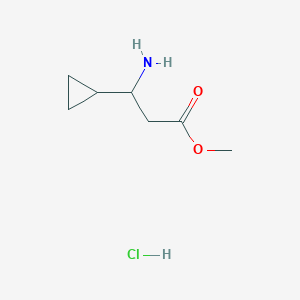
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)
![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)
![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)

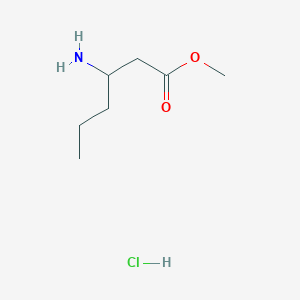
![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)
![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)
![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)
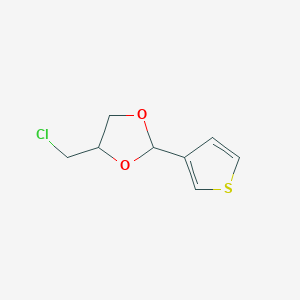
![2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID](/img/structure/B1470895.png)
